molecular formula C6H9ClN2 B1429719 (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine CAS No. 1384431-47-3

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine

Cat. No.: B1429719
CAS No.: 1384431-47-3
M. Wt: 144.6 g/mol
InChI Key: XTDSIYYVKDIAGN-UHFFFAOYSA-N
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Description

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine is a chemical compound with the molecular formula C6H9ClN2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Scientific Research Applications

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine typically involves the chlorination of 1-methyl-1H-pyrrole followed by amination. One common method is the reaction of 1-methyl-1H-pyrrole with N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 4-position. The resulting 4-chloro-1-methyl-1H-pyrrole is then treated with formaldehyde and a primary amine under reductive amination conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrole derivatives.

Mechanism of Action

The mechanism of action of (4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-1H-pyrrol-2-yl)methanamine: Lacks the methyl group at the 1-position.

    (4-chloro-1-methyl-1H-pyrrol-2-yl)ethanamine: Contains an ethyl group instead of a methylene group.

    (4-chloro-1-methyl-1H-pyrrol-2-yl)methanol: Contains a hydroxyl group instead of an amine group.

Uniqueness

(4-chloro-1-methyl-1H-pyrrol-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a chlorine atom and a methyl group on the pyrrole ring can enhance its binding affinity and selectivity for certain receptors or enzymes.

Properties

IUPAC Name

(4-chloro-1-methylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDSIYYVKDIAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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